8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Overview
Description
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is a chemical compound with the molecular formula C6H4BrClN4S . It has been used in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves a reaction with a primary amine and DIPEA in a dichloromethane solution at 0°C . The reaction is stirred at room temperature for 0.5 to 24 hours .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine consists of a pyrazolo[1,5-a][1,3,5]triazine core with bromo, chloro, and methylthio substituents .Chemical Reactions Analysis
The chemical reactions involving 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine primarily include its use as a starting material in the synthesis of various bioactive compounds .Scientific Research Applications
Synthesis of Related Compounds
This compound serves as a precursor in the synthesis of various pyrazolo[1,5-a][1,3,5]triazine derivatives. These derivatives are explored for their potential biological activities, including antiviral, antibacterial, and anticancer properties .
Fluorophore Development
Due to its structural characteristics, this compound is used in the development of fluorophores. Fluorophores are crucial in bioimaging and sensing applications, where they help in visualizing and tracking biological processes at the molecular level .
Material Science
In material science, the compound’s derivatives show promise in the creation of new materials with specific optical properties. These materials can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Sensing
The compound can be modified to create sensors that detect the presence of specific chemicals or ions. This application is particularly useful in environmental monitoring and industrial process control .
Pharmaceutical Research
Researchers are investigating the use of this compound in pharmaceuticals, particularly as a scaffold for developing new drugs with improved efficacy and reduced side effects .
Catalysis
The compound’s derivatives may act as catalysts in various chemical reactions, potentially increasing the efficiency of these processes and reducing the need for harsh conditions or toxic chemicals .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be used to develop new pesticides or herbicides, offering more effective and environmentally friendly solutions for crop protection .
Advanced Therapeutics
There is ongoing research into the use of this compound in advanced therapeutic techniques, such as targeted drug delivery systems, which aim to deliver medication directly to diseased cells while minimizing impact on healthy ones .
Safety and Hazards
properties
IUPAC Name |
8-bromo-4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4S/c1-13-6-10-4-3(7)2-9-12(4)5(8)11-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOHWDIFQPWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512877 | |
Record name | 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine | |
CAS RN |
54346-33-7 | |
Record name | 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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